molecular formula C8H7NO2 B081680 4-Hydroxyindolin-2-one CAS No. 13402-55-6

4-Hydroxyindolin-2-one

Cat. No.: B081680
CAS No.: 13402-55-6
M. Wt: 149.15 g/mol
InChI Key: FTJQLPXJRKHATE-UHFFFAOYSA-N
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Description

4-Hydroxyindolin-2-one is an organic compound with the molecular formula C8H7NO2. It is characterized by the presence of an indole ring and a ketone group. This compound appears as a white to pale yellow solid and is known for its high thermal stability and solubility in organic solvents such as ethanol and acetone, while being slightly soluble in water .

Scientific Research Applications

4-Hydroxyindolin-2-one has numerous applications in scientific research:

Safety and Hazards

The safety information for 4-Hydroxyindolin-2-one includes the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Future Directions

The future directions for research on 4-Hydroxyindolin-2-one could involve further investigation into its metabolism and distribution, similar to the study conducted on indole, indolin-2-one, isatin, and 3-hydroxyindolin-2-one . This could potentially highlight this compound as a brain-affecting indole metabolite .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxyindolin-2-one can be synthesized through various methods. One common approach involves the oxidation of indolin-2-one. For instance, indolin-2-one can be reacted with tert-butyl hydroperoxide or hydrogen peroxide under heat to yield this compound .

Another method involves a three-component coupling reaction. This process includes the coupling of N-protected isatin, an aryne precursor, and 1,3-cyclodione under metal-free conditions. This method has been shown to produce a wide variety of 3-hydroxyindolin-2-ones in good yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using hydrogen peroxide due to its cost-effectiveness and availability. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyindolin-2-one undergoes several types of chemical reactions, including:

    Oxidation: It can be further oxidized to form various derivatives.

    Reduction: It can be reduced to form indolin-2-one.

    Substitution: It can undergo substitution reactions at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various electrophiles can be used for substitution reactions under acidic or basic conditions.

Major Products

    Oxidation: Further oxidation can yield compounds such as isatin.

    Reduction: Reduction typically yields indolin-2-one.

    Substitution: Substitution reactions can produce a variety of functionalized indolin-2-one derivatives.

Comparison with Similar Compounds

4-Hydroxyindolin-2-one can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-hydroxy-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-7-3-1-2-6-5(7)4-8(11)9-6/h1-3,10H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJQLPXJRKHATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343613
Record name 4-Hydroxyindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13402-55-6
Record name 1,3-Dihydro-4-hydroxy-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13402-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-methoxy-2-oxindole (3.5 g, 21.4 mmol) and 3.0 g of aluminum chloride was heated at 235° C. for 10 minutes with stirring. On cooling the sludge was triturated with H2O. The solids were filtered washed with H2O and dried to give 3.0 g of product as an orange solid. Purified by flash chromatography (hexane-ethyl acetate 3:1) to give 1.1 g of pure title compound.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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